Methyl 5-cyanoindoline-2-carboxylate
Description
Methyl 5-cyanoindoline-2-carboxylate is a heterocyclic compound featuring a bicyclic indoline core (a saturated six-membered ring fused to a five-membered nitrogen-containing ring) with a cyano (-CN) substituent at the 5-position and a methyl ester (-COOCH₃) at the 2-position.
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 5-cyano-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-5-8-4-7(6-12)2-3-9(8)13-10/h2-4,10,13H,5H2,1H3 |
InChI Key |
PJDXXXUAHUHIFY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(N1)C=CC(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 5-cyanoindoline-2-carboxylate typically involves the construction of the indole ring system followed by functionalization at specific positions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring.
Industrial production methods for indole derivatives often involve multi-step processes that require careful control of reaction conditions to ensure high yields and purity. These methods may include the use of catalysts, solvents, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Methyl 5-cyanoindoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acidic or basic conditions for hydrolysis . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 5-cyanoindoline-2-carboxylate has several scientific research applications, including:
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-cyanoindoline-2-carboxylate depends on its specific biological targetThese interactions can modulate biological pathways and processes, leading to therapeutic effects . For example, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, making them potential anticancer agents .
Comparison with Similar Compounds
Core Structure Variations: Indoline vs. Indole
- Indole Derivatives: Unsaturated indole derivatives (e.g., Ethyl 5-cyanoindole-2-carboxylate, CAS 105191-13-7) exhibit greater aromaticity, which may influence reactivity in electrophilic substitution reactions .
Substituent Effects
Notes:
- *Estimated molecular formula and weight for this compound based on structural analogy.
- Cyano and nitro groups are electron-withdrawing, altering reactivity in nucleophilic/electrophilic reactions compared to electron-donating groups (e.g., methoxy) .
Reactivity Comparisons
- Ester Hydrolysis: Methyl esters (e.g., Methyl 5-amino-1H-indole-2-carboxylate, CID 10330149) hydrolyze faster than ethyl esters under basic conditions due to lower steric hindrance .
- Cyano Group Utility: The -CN group in this compound can be reduced to -NH₂ or converted to tetrazoles, enhancing its versatility in medicinal chemistry .
Solubility and Lipophilicity
- Methyl vs. Ethyl Esters: this compound likely has higher aqueous solubility than ethyl analogs (e.g., Ethyl 5-cyanoindole-2-carboxylate) due to shorter alkyl chains .
- Cyano vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
